molecular formula C11H7ClF3N3O2 B2507453 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one CAS No. 2379918-31-5

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one

Cat. No. B2507453
CAS RN: 2379918-31-5
M. Wt: 305.64
InChI Key: LHSBPTZWKUCBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one, is a heterocyclic compound that appears to be closely related to various pyrimidine derivatives that have been synthesized and studied for their potential biological activities and chemical properties. Although the exact compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds to infer its characteristics and potential applications.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions, including condensation, chlorination, and amination processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation . Similarly, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine was achieved by chlorination and aminisation from a pyrazolo[1,5-a]pyrimidine precursor . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often elucidated using spectroscopic methods and confirmed by X-ray diffraction (XRD). For example, the crystal and molecular structure of a related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was determined using XRD, which revealed its crystallization in the monoclinic space group . Density functional theory (DFT) calculations are also commonly used to compare optimized geometric bond lengths and bond angles with X-ray diffraction values, as seen in the study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including transformations into amino derivatives and chloro derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be transformed into 2-alkyl(and 2-aryl)amino-derivatives by reaction with corresponding amines, and treatment with SOCl2-DMF gives 4-chloro pyrimidines . These reactions could be relevant to the functionalization of the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as vibrational frequencies, chemical shifts, and thermodynamic properties, can be obtained through experimental methods like FT-IR, NMR, and DFT calculations. For example, the vibrational wavenumbers and chemical shifts of 2-chloro-6-(trifluoromethyl)pyridine were compared with experimental data, and solvent effects on excitation energies and chemical shifts were studied using the polarisable continuum model . The antimicrobial activities of these compounds are often tested using methods like the minimal inhibitory concentration (MIC), and their effects on DNA are monitored by agarose gel electrophoresis experiments . Additionally, the molecular electrostatic potential (MEP) and natural bond orbital (NBO) analyses provide insights into the electronic properties of these molecules .

Scientific Research Applications

Chemical Variability and Properties

The compound's structural flexibility and variability in chemical properties allow for diverse applications. Research indicates that compounds with a pyridine and pyrimidine structure exhibit a wide spectrum of properties, including biological and electrochemical activity, which makes them useful in various scientific and industrial applications (Boča, Jameson, & Linert, 2011).

Role in Medicinal Chemistry

The pyrimidine structure serves as a precursor in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The pyrimidine core, particularly 5H-pyrano[2,3-d]pyrimidine scaffolds, is noted for its wide applicability and has been the focus of intensive research in recent years, emphasizing its significance in drug development (Parmar, Vala, & Patel, 2023).

Biological Significance and Optical Sensors

Pyrimidine derivatives are significant in the synthesis of optical sensors due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. These derivatives have a range of biological and medicinal applications, further underscoring their importance in scientific research (Jindal & Kaur, 2021).

Synthesis and Anti-inflammatory Activities

Research has highlighted the significance of pyrimidine derivatives in exhibiting a variety of pharmacological effects, including anti-inflammatory properties. These compounds inhibit the expression and activities of vital inflammatory mediators, making them potential candidates for the development of new anti-inflammatory agents (Rashid et al., 2021).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

The future directions for the study of this compound could involve further investigation into its potential as an antibacterial agent . Additionally, more research could be done to understand its mechanism of action and to optimize its synthesis for various applications .

properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O2/c1-20-7-4-17-9(18-10(7)19)8-6(12)2-5(3-16-8)11(13,14)15/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSBPTZWKUCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methoxypyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.